ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 96723-27-2
VCID: VC3804728
InChI: InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3
SMILES: CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br
Molecular Formula: C13H11BrN4O2
Molecular Weight: 335.16 g/mol

ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE

CAS No.: 96723-27-2

Cat. No.: VC3804728

Molecular Formula: C13H11BrN4O2

Molecular Weight: 335.16 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 5-AMINO-1-(4-BROMOPHENYL)-4-CYANOPYRAZOLE-3-CARBOXYLATE - 96723-27-2

Specification

CAS No. 96723-27-2
Molecular Formula C13H11BrN4O2
Molecular Weight 335.16 g/mol
IUPAC Name ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate
Standard InChI InChI=1S/C13H11BrN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3
Standard InChI Key PCKQIJFJPFPOHQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br
Canonical SMILES CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br

Introduction

Ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered attention due to its potential applications in pharmaceutical research.

Synthesis Methods

The synthesis of ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. A common method involves the reaction of ethyl 2-cyano-3-(4-bromophenyl)acrylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Biological Activity

Pyrazole derivatives have been studied for their potential biological activities, including anticancer properties and modulation of various receptors. While specific data on ethyl 5-amino-1-(4-bromophenyl)-4-cyanopyrazole-3-carboxylate is limited, similar compounds have shown promise in these areas.

Synthesis Overview

StepDescription
1.Reaction of ethyl 2-cyano-3-(4-bromophenyl)acrylate with hydrazine hydrate
2.Formation of intermediate hydrazone
3.Cyclization to form pyrazole ring

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